molecular formula C11H11NO2 B8416782 6-(Cyclopropylmethoxy)-1,3-benzoxazole

6-(Cyclopropylmethoxy)-1,3-benzoxazole

Cat. No.: B8416782
M. Wt: 189.21 g/mol
InChI Key: GPDVRMXSZQUFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclopropylmethoxy)-1,3-benzoxazole is a benzoxazole derivative characterized by a cyclopropylmethoxy substituent at the 6-position of the benzoxazole core.

This compound has been synthesized as an intermediate in the total synthesis of complex natural products, such as dihydrobenzofuran derivatives (e.g., compound 21 and 22 in –3). Key steps in its preparation involve palladium-catalyzed cross-coupling reactions (e.g., with 1-bromo-4-(cyclopropylmethoxy)benzene) and oxidation-reduction sequences using reagents like DIBAL and Dess-Martin periodinane (DMP) .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

6-(cyclopropylmethoxy)-1,3-benzoxazole

InChI

InChI=1S/C11H11NO2/c1-2-8(1)6-13-9-3-4-10-11(5-9)14-7-12-10/h3-5,7-8H,1-2,6H2

InChI Key

GPDVRMXSZQUFDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC3=C(C=C2)N=CO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 6-(Cyclopropylmethoxy)-1,3-benzoxazole and related benzoxazole derivatives:

Compound Substituents Key Features Applications
This compound Cyclopropylmethoxy at 6-position High steric bulk, potential metabolic stability; used in natural product synthesis Intermediate in dihydrobenzofuran natural products (e.g., compound 22 )
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate Ethyl carboxylate at 6-position, butyl group at 2-position Versatile building block; ester group enables further functionalization Pharmaceutical and agrochemical synthesis (e.g., drug discovery intermediates)
6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one 3-Phenylpropanoyl at 6-position, ketone at 2-position Electrophilic ketone group; potential biological activity (e.g., enzyme inhibition) Research compound (JPB 61); structural analog for bioactivity studies

Key Comparisons

Substituent Effects on Reactivity

  • The cyclopropylmethoxy group in this compound introduces steric hindrance and electron-donating effects, which may slow oxidative degradation compared to linear alkoxy groups (e.g., methoxy or ethoxy) . In contrast, the ethyl carboxylate in Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate provides a reactive site for nucleophilic substitution or hydrolysis, enhancing its utility as a synthetic intermediate .

Synthetic Utility

  • This compound is synthesized via palladium-catalyzed coupling (e.g., with tricyclohexylphosphonium tetrafluoroborate as a ligand), emphasizing its role in constructing complex scaffolds . Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate, however, is optimized for scalability and modular derivatization, as highlighted in its application as a "versatile building block" .

6-(3-Phenylpropanoyl)-1,3-benzoxazol-2(3H)-one (JPB 61) is explicitly noted for its bioactive ketone group, which may interact with enzymatic targets .

Research Findings and Data

Mass Spectrometry Data

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